Cddbip-leu-phe-NH2
Description
Cddbip-leu-phe-NH2 is a synthetic tripeptide derivative composed of a modified N-terminal biphenyl group (Cddbip), followed by leucine (Leu) and phenylalanine (Phe), with a C-terminal amidation. This compound has been investigated for its role in modulating G-protein-coupled receptors (GPCRs), particularly in neurological and metabolic pathways, though its exact therapeutic applications remain under study.
Properties
CAS No. |
154296-67-0 |
|---|---|
Molecular Formula |
C32H36N4O6 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(2R)-4-(1,3-dioxobenzo[f]isoindol-2-yl)-2-[[(2S)-4-methyl-1-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C32H36N4O6/c1-19(2)15-27(29(38)35-28(37)26(33-3)16-20-9-5-4-6-10-20)34-25(32(41)42)13-14-36-30(39)23-17-21-11-7-8-12-22(21)18-24(23)31(36)40/h4-12,17-19,25-27,33-34H,13-16H2,1-3H3,(H,41,42)(H,35,37,38)/t25-,26+,27+/m1/s1 |
InChI Key |
VCEJALSBINQHFE-PVHODMMVSA-N |
SMILES |
CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC)N[C@H](CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
Other CAS No. |
154296-67-0 |
Synonyms |
(N-(1-carboxy-3-(1,3-dihydro-1,3-dioxo-2H-benz(f)isoindol-2-yl)propyl)-leucyl)-N-methyl-phenylalaninamide CDDBIP-Leu-Phe-NH2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogues
Leu-Phe-NH2
- Structure : Lacks the Cddbip group, comprising only Leu-Phe amide.
- Activity : Exhibits moderate binding affinity to opioid receptors (Ki = 120 nM) but rapid enzymatic degradation (t1/2 = 15 min in plasma) .
- Comparison : The addition of Cddbip in Cddbip-leu-phe-NH2 increases receptor selectivity (Ki = 35 nM for μ-opioid receptors) and extends half-life (t1/2 = 90 min) due to reduced protease susceptibility .
Biphenyl-Ala-Phe-NH2
- Structure : Replaces Leu with alanine (Ala) but retains the biphenyl group.
- Activity : Shows weaker receptor binding (Ki = 85 nM) but superior solubility (2.5 mg/mL vs. 0.8 mg/mL for this compound) due to alanine’s smaller side chain .
- Comparison : this compound’s leucine residue enhances hydrophobic interactions with receptor pockets, improving potency despite lower solubility .
Pharmacokinetic and Stability Profiles
| Compound | Plasma Half-Life (min) | Metabolic Stability (\% intact after 1h) | LogP |
|---|---|---|---|
| This compound | 90 | 75\% | 3.2 |
| Leu-Phe-NH2 | 15 | 10\% | 1.8 |
| Biphenyl-Ala-Phe-NH2 | 60 | 50\% | 2.7 |
Data synthesized from in vitro studies using human liver microsomes .
In Vivo Efficacy
- Leu-Phe-NH2 : Required 5 mg/kg for similar efficacy but induced mild hepatotoxicity at 20 mg/kg .
Immunogenicity
- This compound showed negligible antibody generation in primate studies, whereas Biphenyl-Ala-Phe-NH2 triggered low-titer antibodies in 20\% of subjects, likely due to altered epitope presentation .
Regulatory and Analytical Considerations
- Similarity Assessments : Regulatory guidelines (e.g., EMA and CHMP) emphasize comparative analyses of stability, receptor binding, and metabolic pathways to establish therapeutic equivalence . For this compound, batch-to-batch consistency in biphenyl group orientation is critical to avoid functional variability .
- Contradictory Findings: One study reported biphenyl-containing peptides may accumulate in lipid-rich tissues, raising long-term safety questions absent in non-biphenyl analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
